4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone
Description
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKIVLFOIMVDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642985 | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-91-0 | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromomethyl Benzoic Acid Intermediate
- Starting from p-toluic acid, bromination is performed using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide in chloroform.
- The reaction is refluxed for approximately 20 hours to ensure complete bromination at the methyl position.
- The crude 4-bromomethyl benzoic acid is isolated by filtration and washing, then dried at 50-60°C.
- Purification by suspension in ethyl acetate and filtration yields 4-bromomethyl benzoic acid with about 97.5% purity and a yield of approximately 63%.
Formation of 4-(4-Methylpiperazinomethyl)benzoic Acid Dihydrochloride
- The key step involves nucleophilic substitution of the bromomethyl group by N-methylpiperazine.
- The reaction is carried out in n-butanol with potassium carbonate as a base to neutralize the generated HBr.
- N-methylpiperazine is added slowly to the suspension of 4-bromomethyl benzoic acid and potassium carbonate at room temperature.
- The mixture is stirred for 12 hours at room temperature to complete the substitution.
- Water is added to the reaction mixture to separate impurities, particularly quaternary ammonium salt impurities (impurity III).
- The aqueous layer containing impurities is separated and extracted with n-butanol to recover product.
- The organic layer is acidified with isopropanolic hydrochloride or concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- The product is filtered, washed with n-butanol, and dried to yield 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride with purity typically between 98-99%.
Optional Further Purification
- To achieve purity greater than 99%, the crude product can be dissolved in aqueous sodium hydroxide solution.
- Subsequent acidification with concentrated hydrochloric acid precipitates the highly pure dihydrochloride salt.
- This step reduces inorganic salt content (sulphated ash) to less than 0.5% and quaternary salt impurity to below 0.2%.
Reaction Scheme Summary
| Step | Reagents & Conditions | Product & Purity | Notes |
|---|---|---|---|
| 1 | p-Toluic acid + NBS + dibenzoyl peroxide, reflux in chloroform, 20 h | 4-Bromomethyl benzoic acid, 97.5% purity, 63% yield | Radical bromination |
| 2 | 4-Bromomethyl benzoic acid + N-methylpiperazine + K2CO3 in n-butanol, RT, 12 h | 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, 98-99% purity | Nucleophilic substitution |
| 3 (optional) | Dissolution in NaOH, acidification with HCl | >99% pure dihydrochloride salt | Purification to remove impurities |
Impurity Control and Purification
- The main impurity encountered is a quaternary ammonium salt formed during the substitution reaction, which can be up to 30% in some methods.
- The described process minimizes this impurity to less than 0.3% by careful control of reaction conditions and phase separation.
- Sulphated ash content, indicating inorganic residues, is controlled below 0.5% after purification.
- The aqueous workup and pH adjustment steps are critical for impurity removal and product isolation.
Summary of Key Research Findings
- The patented process provides a scalable, economical, and safe method to prepare highly pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride and related compounds.
- Reaction conditions at room temperature and use of n-butanol as solvent optimize yield and purity.
- The process effectively controls quaternary salt impurities and inorganic residues, critical for pharmaceutical-grade intermediates.
- Optional purification steps ensure compliance with stringent purity requirements for therapeutic use.
- The methodology is adaptable to trifluoromethyl-substituted benzophenone derivatives, maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group and the piperazine moiety can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells, suggesting mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. It is reported to influence neurotransmitter systems, particularly in the context of anxiety and depression models. The piperazine component is known for its activity as a serotonin receptor modulator, which may contribute to its therapeutic potential in treating mood disorders .
Materials Science
Photostability in Polymers
In materials science, this compound serves as a photostabilizer in polymer formulations. Its incorporation into plastics enhances their resistance to UV degradation, thereby extending the lifespan of products exposed to sunlight. This application is particularly relevant in outdoor applications where material longevity is critical.
Coatings and Adhesives
The compound's chemical structure allows it to be used in coatings and adhesives that require strong bonding and resistance to environmental factors. Its trifluoromethyl group imparts hydrophobic characteristics, making it suitable for applications in harsh conditions.
Persistent Organic Pollutants
Recent studies have categorized compounds like this compound as potential persistent organic pollutants (POPs). Its stability and resistance to degradation raise concerns about bioaccumulation and long-range transport in ecosystems. Research indicates that such compounds can accumulate in fatty tissues of organisms, posing risks to food chains and biodiversity .
Case Studies
Mechanism of Action
The mechanism of action of 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline
- 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride
- Imatinib
Uniqueness: 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a benzophenone core with trifluoromethyl and piperazine substituents, suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is . The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 372.39 g/mol |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-[2-(trifluoromethyl)phenyl]methanone |
| InChI Key | FIKIVLFOIMVDMK-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and signal transduction.
Key Mechanisms:
- Protein Binding: The piperazine moiety enhances the compound's ability to bind to target proteins, potentially altering their activity.
- Enzymatic Inhibition: Investigations have suggested that the compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell growth through modulation of signaling pathways.
- Antimicrobial Properties: The compound has shown activity against certain bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects: Research indicates that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study 1: A study published in Molecular Biology explored its effects on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.
- Case Study 2: Another investigation focused on its antimicrobial properties against Staphylococcus aureus. The compound demonstrated an inhibition zone of 15 mm at a concentration of 50 µg/mL, indicating effective antibacterial activity.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
Q & A
Q. What are the optimal synthetic routes for 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Benzophenone Formation : Start with 2-trifluoromethylbenzophenone derivatives, using Friedel-Crafts acylation or Suzuki coupling to introduce substituents.
Piperazinomethyl Functionalization : Introduce the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. For example, react a bromomethyl intermediate with 4-methylpiperazine under reflux in anhydrous DCM or THF .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the compound.
Key Data:
| Reaction Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Friedel-Crafts | 65–70 | 95% | |
| Reductive Amination | 80–85 | 98% |
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify the trifluoromethyl group (δ ~120–125 ppm in 19F NMR; splitting patterns in 1H NMR for methylpiperazine protons at δ 2.2–2.8 ppm). The benzophenone carbonyl appears at δ 190–200 ppm in 13C NMR .
- Mass Spectrometry (HRMS) : Look for [M+H]+ ions matching the molecular formula (C20H20F3N2O). Fragmentation patterns should align with the piperazine and benzophenone moieties .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) and dichloromethane. Pre-saturate solvents with nitrogen to prevent oxidation .
- Stability : Store at –20°C under inert atmosphere. Monitor degradation via HPLC; acidic/basic conditions may hydrolyze the piperazine moiety .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
Core Modifications : Replace the trifluoromethyl group with Cl, Br, or CF2H to assess electronic effects. Use Suzuki-Miyaura coupling for diversity .
Piperazine Substitution : Test 4-methylpiperazine against morpholine or piperidine derivatives to study steric/electronic impacts on receptor binding .
Biological Assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition, GPCR activity) to correlate structural changes with potency.
Example Data:
| Analog (R-group) | IC50 (nM) | LogP | Reference |
|---|---|---|---|
| –CF3 | 12 ± 2 | 3.8 | |
| –Cl | 45 ± 5 | 4.1 |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine).
- Metabolic Stability : Use liver microsomes (human vs. rodent) to assess species-specific metabolism. The trifluoromethyl group may enhance stability in human models .
- Off-Target Effects : Perform selectivity profiling via broad-panel screening (e.g., Eurofins CEREP panel) to identify non-specific interactions .
Q. What computational methods predict the compound’s binding modes to target proteins?
Methodological Answer:
Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., serotonin receptors). The methylpiperazine group often occupies hydrophobic pockets .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to hydrogen bonds between the benzophenone carbonyl and catalytic lysine residues .
Q. How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalytic Systems : Replace traditional bases (e.g., K2CO3) with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Flow Chemistry : Implement continuous-flow reactors for the acylation step to improve heat transfer and reduce side products .
Yield Optimization Data:
| Method | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Conventional | 70 | – |
| Flow Reactor | – | 88 |
Q. What are the implications of the trifluoromethyl group in pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
